(S)-4',7-DIMETHYL EQUOL
CAS No.: 3722-56-3
Cat. No.: VC0191130
Molecular Formula: C17H18O3
Molecular Weight: 270.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3722-56-3 |
---|---|
Molecular Formula | C17H18O3 |
Molecular Weight | 270.32 |
IUPAC Name | (3S)-7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene |
Standard InChI | InChI=1S/C17H18O3/c1-18-15-6-3-12(4-7-15)14-9-13-5-8-16(19-2)10-17(13)20-11-14/h3-8,10,14H,9,11H2,1-2H3/t14-/m1/s1 |
SMILES | COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2 |
Introduction
(S)-4',7-Dimethyl Equol is a derivative of equol, which is an isoflavone metabolite produced by the bacterial conversion of daidzein in the human gut. Equol itself is known for its estrogenic and antioxidant properties, but specific information on (S)-4',7-Dimethyl Equol is limited. This article aims to provide an overview of what is known about this compound, focusing on its chemical structure and potential biological activities.
Biological Activities
While specific biological activities of (S)-4',7-Dimethyl Equol have not been extensively studied, equol and its derivatives are known for their estrogenic and antioxidant effects. Equol, in general, has been shown to have potential benefits in relieving postmenopausal symptoms and preventing prostate cancer due to its high affinity for estrogen receptors . Given the structural similarity, (S)-4',7-Dimethyl Equol might exhibit similar properties, but further research is needed to confirm this.
Data Table: Comparison of Equol and Its Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume